

## Preparation of BKM120 (Buparlisib) for Cell-Based Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive guide for the preparation and use of BKM120, also known as Buparlisib, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, in various cell-based assays. Due to a potential nomenclature confusion with **BKM-570**, a bradykinin antagonist, this document clarifies that BKM120 (Buparlisib) is the relevant compound for targeting the PI3K signaling pathway. Buparlisib has been extensively studied for its anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, making it a valuable tool for cancer research and drug development.[1][2][3]

This document outlines detailed protocols for the solubilization and storage of BKM120, along with methodologies for common cell-based assays, including cell viability, western blotting, and apoptosis analysis. Additionally, it provides a summary of its biological activity and a diagram of the targeted PI3K/AKT/mTOR signaling pathway.

## **Compound Information and Solubility**

Note on Nomenclature: Initial searches for "**BKM-570**" revealed a bradykinin antagonist.[4][5] [6] However, the context of cell-based assays involving signaling pathways strongly suggests the intended compound is the well-characterized PI3K inhibitor BKM120 (Buparlisib). This document will henceforth focus on BKM120.



BKM120 is a potent inhibitor of all four Class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ).[1][2][7] Its ability to block the PI3K/AKT/mTOR pathway leads to the inhibition of cell growth, proliferation, and survival.[8]

## Solubility and Storage:

Proper dissolution and storage of BKM120 are critical for maintaining its activity and ensuring reproducible experimental results.

Solvent	Solubility	Storage of Stock Solutions		
DMSO	≥20.52 mg/mL (≥50 mM)[2]	Store at -20°C for up to several months.[2][9] Avoid repeated freeze-thaw cycles. Use freshly opened DMSO as it is hygroscopic.[1][7]		
Ethanol	≥11.36 mg/mL (with sonication)[2]	Store at -20°C for shorter periods.		
Water	Insoluble[2][7]	Not recommended for stock solution preparation.		

Preparation of a 10 mM Stock Solution in DMSO:

- Weigh out the desired amount of BKM120 powder (MW: 410.39 g/mol ).[1]
- Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.104 mg of BKM120 in 1 mL of DMSO.
- To aid dissolution, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[2]
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

## **Quantitative Data: In Vitro Activity of BKM120**



The following table summarizes the half-maximal inhibitory concentration (IC50) values of BKM120 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell Line	Cancer Type	Assay	IC50 (μM)	Incubation Time	Reference
Pediatric Sarcoma Cell Lines	Bone and Soft Tissue Sarcoma	MTT Assay	Median: 1.1	72 hours	[10]
U87	Glioblastoma	MTS Assay	1.17	72 hours	[11]
P3 (Patient- Derived)	Glioblastoma	MTS Assay	0.84	72 hours	[11]
Multiple Myeloma Cell Lines	Multiple Myeloma	MTT Assay	0.5 - 1.0	48 hours	[2]
A2780	Ovarian Cancer	CellTiter-Glo	0.52	3 days	[1]
Glioma Cell Lines (p53 wild-type)	Glioma	Proliferation Assay	1.28	Not Specified	[12]
Glioma Cell Lines (p53 mutant/delete d)	Glioma	Proliferation Assay	2.08	Not Specified	[12]

## Experimental Protocols Cell Viability Assay (MTT/MTS Assay)

This protocol describes a colorimetric assay to assess the effect of BKM120 on cell viability and proliferation.

#### Materials:

Cancer cell line of interest



- · Complete cell culture medium
- BKM120 stock solution (10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or 15% SDS in 15 mM HCl)[10]
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of BKM120 from the stock solution in complete medium. Remove the overnight medium from the cells and add 100 μL of the diluted BKM120 solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest BKM120 treatment) and a no-treatment control.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][11]
- MTT/MTS Addition:
  - $\circ$  For MTT: Add 10-20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][13]
  - For MTS: Add 20 μL of MTS solution to each well and incubate for 1-4 hours at 37°C.[14]
     [15]
- · Signal Detection:
  - For MTT: Carefully remove the medium and add 100-150 μL of solubilization solution (e.g.,
     DMSO) to each well to dissolve the formazan crystals.[10][13] Shake the plate gently for



15 minutes to ensure complete dissolution.

- For MTS: The formazan product is soluble, so no solubilization step is needed.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[10][13][14]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

## Western Blotting for PI3K Pathway Inhibition

This protocol allows for the analysis of key protein phosphorylation states within the PI3K/AKT/mTOR pathway to confirm BKM120's mechanism of action.

#### Materials:

- Cancer cell line of interest
- 6-well plates
- BKM120 stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate



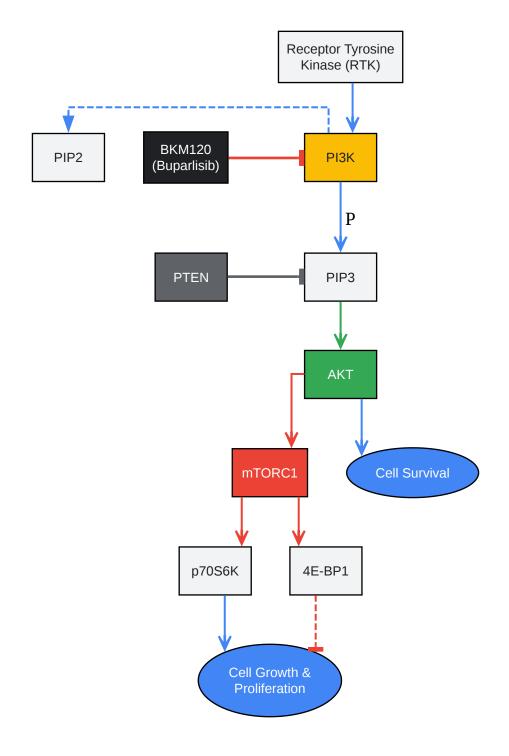
Imaging system

#### Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
   Treat the cells with various concentrations of BKM120 for the desired time (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 μg) onto an SDS-PAGE gel.[11][16] After electrophoresis, transfer the proteins to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

# Visualizations PI3K/AKT/mTOR Signaling Pathway



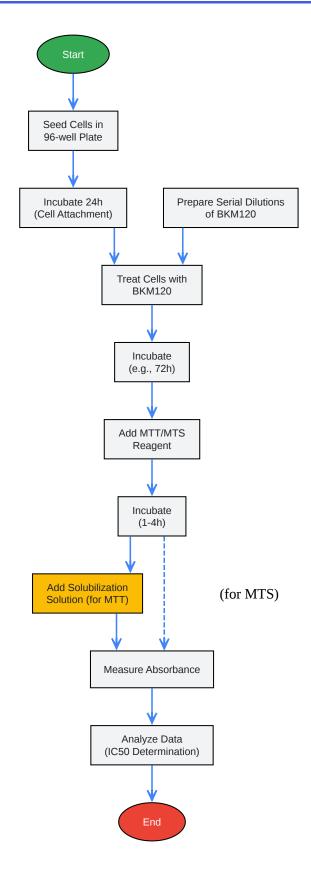


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Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of BKM120.

## **Experimental Workflow for Cell Viability Assay**





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Caption: Workflow for determining cell viability upon BKM120 treatment.



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